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Compound Name: 4-Amino-1-benzylpiperidine

Cat. No.: B041602 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 4-amino-1-benzylpiperidine scaffold is a versatile chemical structure that has garnered

significant attention in medicinal chemistry. Its derivatives have been explored for a wide range

of biological activities, demonstrating potential therapeutic applications in various disease

areas. This guide provides a comparative overview of the bioactivity of these derivatives,

supported by experimental data and detailed methodologies, to aid researchers in their drug

discovery and development endeavors.

Diverse Biological Activities
4-Amino-1-benzylpiperidine itself is a key intermediate in the synthesis of various bioactive

molecules, including analgesics and psychoactive agents.[1] Derivatives built upon this core

structure have shown a spectrum of biological effects, most notably as inhibitors of

acetylcholinesterase (AChE), making them promising candidates for the treatment of

Alzheimer's disease.[2][3][4][5][6][7][8][9][10] Beyond their role as cholinesterase inhibitors,

certain derivatives have also exhibited antifungal properties and inhibitory activity against other

enzymes like monoacylglycerol lipase (MAGL).[11][12] Some have also been investigated for

their potential as histamine H3 receptor antagonists.

Performance as Acetylcholinesterase (AChE) Inhibitors
A significant body of research has focused on the development of 4-amino-1-benzylpiperidine
derivatives as AChE inhibitors. The inhibition of this enzyme is a key therapeutic strategy for
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Alzheimer's disease.[7][8][9][10] The following table summarizes the in vitro AChE inhibitory

activity of selected derivatives.
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Compound Modification Target Enzyme IC50 (µM) Reference

Donepezil

(Reference)
- AChE - [8]

Compound 21

1-benzyl-4-[2-(N-

[4'-

(benzylsulfonyl)

benzoyl]-N-

methylamino]eth

yl]piperidine

hydrochloride

AChE 0.00056 [2]

5MeSA4ABP

(E)-2-(((1-

benzylpiperidin-

4-

yl)imino)methyl)-

4-methylphenol

AChE
57.46 ± 2.140%

inhibition at 5 µM
[4]

Compound d5

N-benzyl

piperidine

derivative

HDAC & AChE 6.89 [5]

Compound d10

N-benzyl

piperidine

derivative

HDAC & AChE 3.22 [5]

Compound 5

5,6-dimethoxy-1-

oxo-2,3-dihydro-

1H-inden-2-yl 1-

benzylpiperidine-

4-carboxylate

AChE 0.03 ± 0.07 [6]

Compound 15b

1,3-

dimethylbenzimid

azolinone

derivative

eeAChE 0.39 ± 0.11 [9][10]

Compound 15j 1,3-

dimethylbenzimid

eqBChE 0.16 ± 0.04 [9][10]
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azolinone

derivative

Compound 5d

N-(2-(piperidine-

1-

yl)ethyl)benzami

de derivative with

ortho-fluoro

substitution

AChE 0.013 ± 0.0021 [8]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the

enzyme's activity. Lower values indicate higher potency.

Antifungal Activity
Recent studies have explored the potential of 4-aminopiperidine derivatives as a novel class of

antifungal agents.[11] Inspired by existing antifungal drugs with piperidine and morpholine

cores, researchers have synthesized and evaluated a library of these compounds against

various fungal strains.[11]

Compound Modification Fungal Strain Activity Reference

1-benzyl-N-

dodecylpiperidin-

4-amine (2b)

N-dodecyl

substitution

Candida spp.,

Aspergillus spp.

Promising in vitro

activity
[11]

N-dodecyl-1-

phenethylpiperidi

n-4-amine (3b)

N-dodecyl and 1-

phenethyl

substitution

Candida spp.,

Aspergillus spp.

Promising in vitro

activity
[11]

These compounds are believed to act by inhibiting enzymes involved in fungal ergosterol

biosynthesis, such as sterol C14-reductase and sterol C8-isomerase.[11]

Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's
Method)
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This colorimetric method is widely used to measure AChE activity.

Principle: The assay is based on the reaction of acetylthiocholine with AChE to produce

thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's

reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified

spectrophotometrically at 412 nm.

Procedure:

Prepare a solution of the test compound at various concentrations.

In a 96-well plate, add AChE enzyme solution, DTNB solution, and the test compound

solution.

Initiate the reaction by adding the substrate, acetylthiocholine iodide.

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

Calculate the percentage of inhibition for each concentration of the test compound.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the

compound concentration.

A new family of 1,2,4-thiadiazolidinone derivatives containing the N-benzylpiperidine fragment

had their acetylcholinesterase (AChE) inhibitory activity measured using Ellman's method.[13]

[14]

Synthesis of 4-Amino-1-benzylpiperidine Derivatives
The synthesis of these derivatives often starts from N-substituted 4-piperidone. A common

method is reductive amination.

General Procedure for Reductive Amination:

Dissolve the N-substituted 4-piperidone derivative in a suitable solvent (e.g., methanol,

dichloromethane).

Add the desired amine to the solution.
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Add a reducing agent, such as sodium triacetoxyborohydride or sodium cyanobohydride,

portion-wise while stirring.

Allow the reaction to proceed at room temperature until completion, which is monitored by

thin-layer chromatography (TLC).

Quench the reaction and extract the product with an organic solvent.

Purify the crude product by column chromatography to obtain the desired 4-amino-1-
benzylpiperidine derivative.

A library of over 30 4-aminopiperidines was synthesized using reductive amination of N-

substituted 4-piperidone derivatives with various amines.[11]

Visualizing Pathways and Workflows
To better understand the mechanisms and processes involved, the following diagrams illustrate

a key signaling pathway and a typical experimental workflow.
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Caption: Inhibition of Acetylcholinesterase by 4-Amino-1-benzylpiperidine Derivatives.
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Caption: General Experimental Workflow for Evaluating Bioactivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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